![molecular formula C19H12N4O2S2 B2726466 N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide CAS No. 851130-27-3](/img/structure/B2726466.png)
N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis and Structural Insights
N-(benzo[d]thiazol-2-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamide serves as a crucial component in the synthesis of complex heterocyclic compounds, demonstrating its value in advancing organic chemistry and material science. For instance, it has been utilized as a doubly electrophilic building block for the formation of thiazolo[3,2-a]pyrimidinone derivatives, showcasing its potential in the development of novel compounds with varied applications (Janardhan et al., 2014). This synthetic route highlights the compound's versatility in ring annulation processes, contributing to the diversity of chemical structures accessible for further research and development.
Antimicrobial Applications
The compound's derivatives have shown promising results in antimicrobial studies. For example, 1,4-disubstituted 1,2,3-triazoles tethering the benzothiazole nucleus, synthesized via 1,3-dipolar cycloaddition reactions involving 2-azido-N-(benzo[d]thiazol-2-yl)acetamide derivatives, displayed significant antimicrobial activities against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to combat resistant pathogens (Rezki, 2016).
properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O2S2/c24-15(23-19-22-12-6-2-4-8-14(12)27-19)9-26-18-17-16(20-10-21-18)11-5-1-3-7-13(11)25-17/h1-8,10H,9H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHLCLODPFQEDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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